N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide
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Overview
Description
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary target of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .
Mode of Action
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide acts as a potent inhibitor of the ALR2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction results in the inhibition of the enzyme’s activity, thereby reducing the accumulation of sorbitol in cells .
Biochemical Pathways
The compound affects the polyol pathway , a two-step process that converts glucose to fructose. The first step, catalyzed by aldose reductase, is the reduction of glucose to sorbitol. The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase . By inhibiting aldose reductase, the compound prevents the accumulation of sorbitol, which can cause osmotic stress and other complications .
Pharmacokinetics
The related compound epalrestat, which is used in clinical practice, is known to have good bioavailability
Result of Action
The inhibition of aldose reductase by N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide results in a decrease in the accumulation of sorbitol within cells . This can help prevent osmotic stress and other complications associated with the overactivity of the polyol pathway .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been found to be a potent inhibitor of the aldose reductase (ALR2) enzyme . The compound’s interaction with ALR2 is of particular interest due to the enzyme’s role in the polyol pathway, a secondary route of glucose metabolism .
Cellular Effects
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to exhibit low antiproliferative (cytotoxic) activity to the HepG2 cell line .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One such mechanism involves binding interactions with biomolecules. Molecular docking simulations have identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding of the compound to the aldose reductase enzyme .
Preparation Methods
The synthesis of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid hydrazide with 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and requires careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thioethers.
Scientific Research Applications
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, which are crucial in the treatment of diseases like diabetes and cancer.
Comparison with Similar Compounds
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide can be compared with other thiazolidine derivatives, such as:
Epalrestat: A known aldose reductase inhibitor used in the treatment of diabetic complications.
Thiazolidinediones: A class of drugs used to treat type 2 diabetes by improving insulin sensitivity.
Rhodanine derivatives: Compounds with a similar thiazolidine ring structure, known for their antimicrobial and anticancer activities.
The uniqueness of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide lies in its specific structure, which allows for a diverse range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUHQMNQMHSZRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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